molecular formula C7H4N2O3 B2415190 4-Nitrobenzo[d]isoxazole CAS No. 1823353-28-1

4-Nitrobenzo[d]isoxazole

Cat. No.: B2415190
CAS No.: 1823353-28-1
M. Wt: 164.12
InChI Key: PWRLVIBSLCSATP-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms The nitro group is attached to the benzene ring, which is fused to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. The nitro group can be introduced through nitration reactions of the benzene ring.

For example, a typical synthetic route might involve the following steps:

    Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes or the dehydrohalogenation of nitroalkanes.

    Cycloaddition Reaction: The nitrile oxide reacts with an alkyne to form the isoxazole ring.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reactions and efficient nitration processes to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzo[d]isoxazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The isoxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Aminobenzo[d]isoxazole.

    Substitution: Various substituted benzo[d]isoxazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the isoxazole ring.

Scientific Research Applications

4-Nitrobenzo[d]isoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Similar structure but contains an oxygen atom instead of a nitrogen atom in the ring.

    Benzisoxazole: Similar structure but lacks the nitro group.

    Isoxazole: Contains the isoxazole ring but without the fused benzene ring.

Uniqueness

4-Nitrobenzo[d]isoxazole is unique due to the presence of both the nitro group and the fused isoxazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRLVIBSLCSATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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